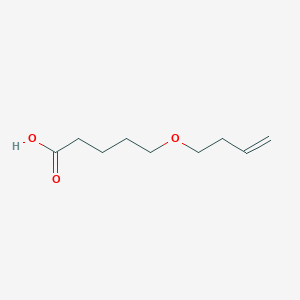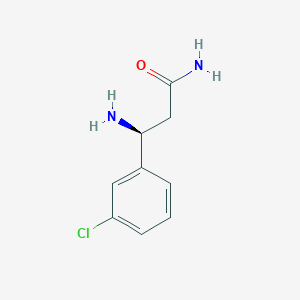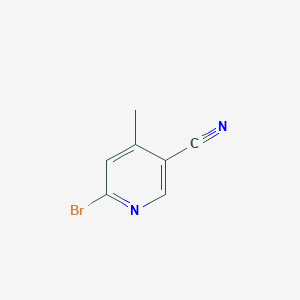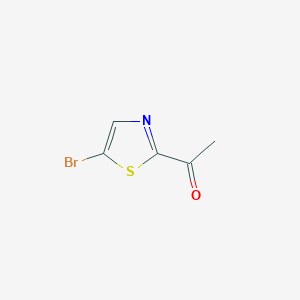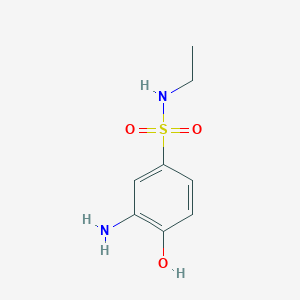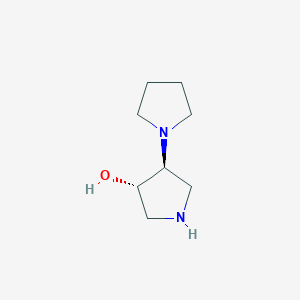![molecular formula C10H21NO B1517344 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol CAS No. 1092300-65-6](/img/structure/B1517344.png)
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol
概要
説明
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol is a chemical compound that belongs to the class of organic compounds known as amino alcohols. It features a cyclohexyl group attached to an amino group, which in turn is connected to an ethan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 4-ethylcyclohexylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove impurities and by-products. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.
Reduction: : The compound can be reduced to form a secondary amine.
Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) are typically employed.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Formation of secondary amines.
Substitution: : Formation of alkyl halides or sulfonates.
科学的研究の応用
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: : It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: : The compound can be used as a reagent in biochemical assays and studies involving amino alcohols.
Medicine: : It may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: : It is used in the production of various chemical products, including surfactants and polymers.
作用機序
The mechanism by which 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol exerts its effects depends on its specific application
類似化合物との比較
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol is similar to other amino alcohols, such as ethanolamine and propanolamine. its unique structure, particularly the presence of the 4-ethylcyclohexyl group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
Similar Compounds
Ethanolamine: : A simple amino alcohol with two hydroxyl groups.
Propanolamine: : An amino alcohol with a longer alkyl chain.
Cyclohexylamine: : A cycloalkylamine without the hydroxyl group.
特性
IUPAC Name |
2-[(4-ethylcyclohexyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-9-3-5-10(6-4-9)11-7-8-12/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAAXUFCMHOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


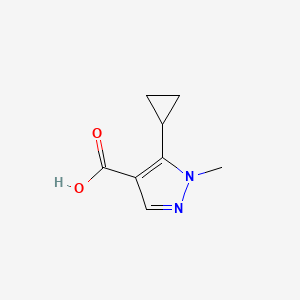

![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)


